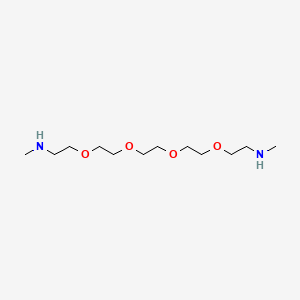

MeNH-PEG4-NHMe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is a chemical compound with the molecular formula C12H28N2O4. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves the reaction of polyethylene glycol with dimethylamine. The process can be summarized as follows:

Starting Materials: Polyethylene glycol and dimethylamine.

Reaction Conditions: The reaction is carried out in the presence of a catalyst, typically under an inert atmosphere to prevent oxidation. The temperature is maintained between 50-100°C.

Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

In an industrial setting, the production of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine follows a similar synthetic route but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix polyethylene glycol and dimethylamine under controlled conditions.

Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions and yield.

Automated Purification: Advanced purification systems are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a cross-linker in polymer chemistry.

Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.

Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.

Industry: Used in the production of surfactants, lubricants, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine involves its ability to interact with various molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and interact with polar molecules. In biological systems, it can modify proteins and nucleic acids, affecting their function and stability. The compound’s ability to form stable conjugates makes it useful in drug delivery, where it can enhance the solubility and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

3,6,9,12-Tetraoxatetradecane-1,14-diamine: Similar structure but lacks the dimethyl groups.

Polyethylene glycol (PEG): A broader class of compounds with varying chain lengths and functional groups.

N,N’-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine: A closely related compound with slight structural variations.

Uniqueness

N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.

Biological Activity

MeNH-PEG4-NHMe is a polyethylene glycol (PEG) derivative that has gained attention in biomedical research due to its potential applications in drug delivery systems, bioconjugation, and therapeutic agents. The compound consists of a PEG backbone with methylamine (MeNH) and an amine group (NHMe) that may enhance its solubility, stability, and biological activity.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, including cellular uptake, cytotoxicity, and therapeutic efficacy. Studies have indicated that the incorporation of PEG moieties can significantly influence the pharmacokinetics and biodistribution of conjugated drugs.

- Cellular Uptake : The PEGylation process generally enhances the solubility and stability of compounds in physiological environments. This compound promotes cellular uptake by improving the hydrophilicity of the drug conjugate, which facilitates transport across cell membranes.

- Cytotoxicity : Research indicates that the cytotoxic effects of drug conjugates can be modulated by the length and structure of the PEG chain. This compound has shown reduced cytotoxicity compared to non-PEGylated counterparts, suggesting a favorable safety profile for therapeutic applications.

- Therapeutic Efficacy : The compound's ability to improve the therapeutic index of drugs is notable. By reducing off-target effects and enhancing drug accumulation in target tissues, this compound can potentially increase the efficacy of chemotherapeutic agents.

Data Table: Summary of Biological Activity Findings

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound as a carrier for anticancer drugs. The results demonstrated that drug-loaded nanoparticles showed significantly improved circulation times and tumor targeting capabilities compared to traditional formulations. The study highlighted the importance of PEGylation in enhancing the pharmacokinetics of chemotherapeutics.

Case Study 2: Bioconjugation Applications

In another research project, this compound was utilized for bioconjugation with antibodies for targeted therapy. The conjugates exhibited increased stability and maintained immunoreactivity, demonstrating potential for applications in targeted cancer therapies.

Research Findings

Recent advancements in understanding the biological activity of this compound have focused on:

- In Vivo Studies : Animal models have shown promising results regarding the biodistribution and efficacy of drugs conjugated with this compound.

- Stability Assessments : Stability studies indicate that the compound remains intact under physiological conditions, which is crucial for maintaining therapeutic activity.

- Comparative Analyses : Comparisons with other PEG derivatives reveal that this compound offers unique advantages in terms of solubility and reduced immunogenicity.

Properties

CAS No. |

72236-27-2 |

|---|---|

Molecular Formula |

C12H28N2O4 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

N-methyl-2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C12H28N2O4/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

ABBOMYUJVDTGJP-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOCCOCCOCCOCCNC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.